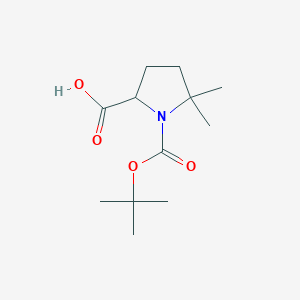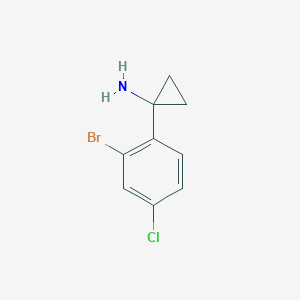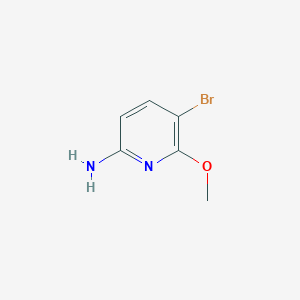
5-ブロモ-6-メトキシピリジン-2-アミン
説明
5-Bromo-6-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-6-methoxypyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-6-methoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成と製薬研究
5-ブロモ-6-メトキシピリジン-2-アミン: は、様々な医薬品化合物の合成における貴重な中間体です。そのブロモ基とアミノ基は、新規医薬品の開発に使用されるカップリング反応のための汎用性の高い前駆体となります。 例えば、体内における特定の受容体または酵素を標的とする分子を作成するために使用でき、癌、アルツハイマー病、または心血管疾患などの疾患の治療につながる可能性があります .
材料科学
材料科学において、この化合物は、特定の電子またはフォトン特性を備えた新規材料の作成に貢献できます。 その分子構造により、複雑なポリマーの形成や、太陽電池やLED技術で使用される材料の強化が可能になります .
化学合成
この化合物は、化学合成において、特に複雑な有機分子の構築におけるビルディングブロックとして役立ちます。 さまざまな有機化合物や無機化合物との反応性により、幅広い化学構造の形成が可能になり、これらはさらにさまざまな科学的用途のために修飾できます .
分析化学
5-ブロモ-6-メトキシピリジン-2-アミン: は、分析化学において、機器の校正や新しい分析方法の開発のために、試薬または標準として使用できます。 その明確に定義された構造と特性により、高速液体クロマトグラフィー(HPLC)やその他のクロマトグラフィー技術に適しています .
農薬化学
この化合物は、新しい農薬の開発に用途が見られる可能性があります。 その構造フレームワークは、効力が向上し、環境への影響が軽減された殺虫剤や除草剤を作成するための基礎となる可能性があります .
生化学研究
生化学研究では、5-ブロモ-6-メトキシピリジン-2-アミンは、酵素の相互作用とメカニズムを研究するために使用できます。 酵素の活性部位を調べるための阻害剤または基質アナログとして作用し、生化学的経路の理解に役立ちます .
作用機序
Target of Action
It is known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-6-methoxypyridin-2-amine may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds .
Result of Action
Its role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant .
生化学分析
Biochemical Properties
5-Bromo-6-methoxypyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 5-Bromo-6-methoxypyridin-2-amine can bind to specific receptors and modulate their activity, influencing cellular responses.
Cellular Effects
The effects of 5-Bromo-6-methoxypyridin-2-amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress responses . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Bromo-6-methoxypyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, 5-Bromo-6-methoxypyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-methoxypyridin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to 5-Bromo-6-methoxypyridin-2-amine has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methoxypyridin-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-6-methoxypyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-Bromo-6-methoxypyridin-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.
Subcellular Localization
5-Bromo-6-methoxypyridin-2-amine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments.
特性
IUPAC Name |
5-bromo-6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFWVSVDMLUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697583 | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-83-3 | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


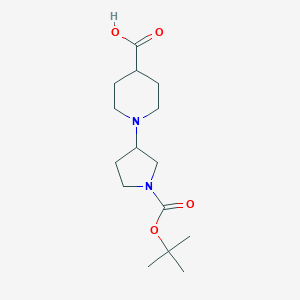
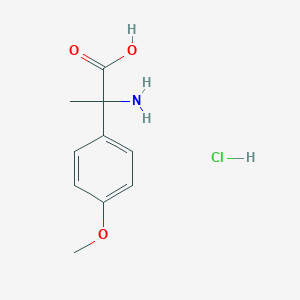

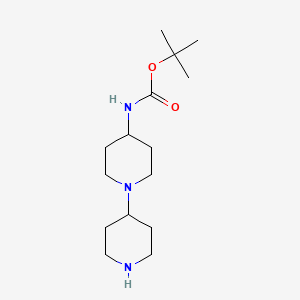
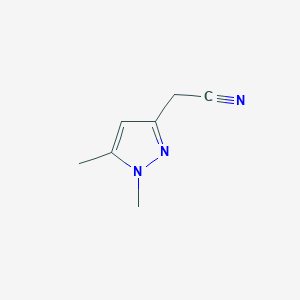
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)



